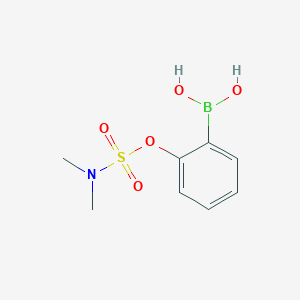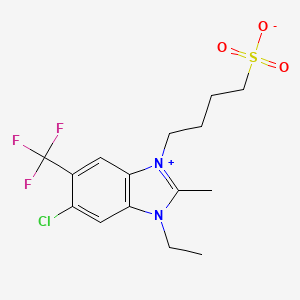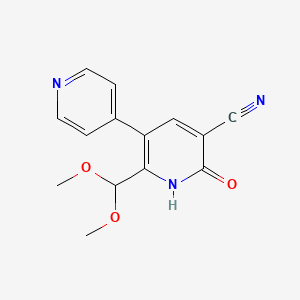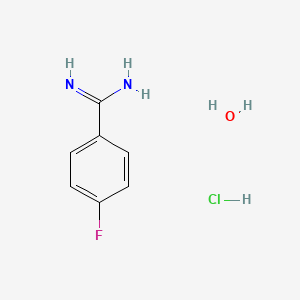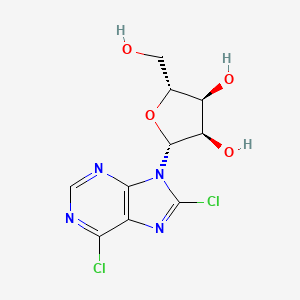
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This particular compound features a purine base with chlorine substitutions and a modified sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Purine Base Modification: The purine base is chlorinated at the 6 and 8 positions using reagents such as phosphorus oxychloride (POCl3) and chlorine gas.
Glycosylation: The chlorinated purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Dechlorinated analogs
Substitution: Amino or thiol-substituted nucleosides
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. This compound can be incorporated into nucleic acids, allowing researchers to investigate the effects of specific modifications on genetic material.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. This compound may exhibit activity against certain viruses or cancer cells by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
作用机制
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or mutations. This compound likely targets viral or cancerous cells by mimicking natural nucleosides, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
The unique chlorine substitutions at the 6 and 8 positions of the purine base in “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer distinct chemical and biological properties, potentially enhancing its efficacy or specificity compared to other nucleoside analogs.
属性
分子式 |
C10H10Cl2N4O4 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
UTTXMOBAWWEDSF-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
规范 SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


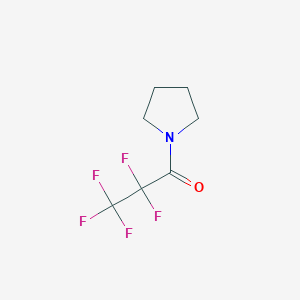

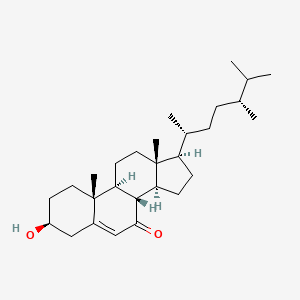
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
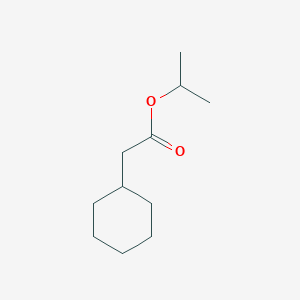
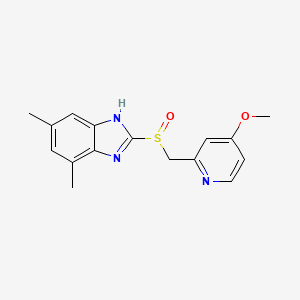
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
